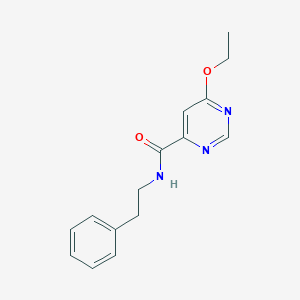

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-20-14-10-13(17-11-18-14)15(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAJAQXGJMYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A common approach involves cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl 3-ethoxy-3-oxopropanoate reacts with phenylacetonitrile in the presence of ammonium acetate under refluxing ethanol to yield 4-aminopyrimidine-6-carboxylate intermediates.

Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-ethoxy-3-oxopropanoate, phenylacetonitrile | NH₄OAc | Ethanol | 80 | 72 |

This method prioritizes atom economy but requires careful control of stoichiometry to avoid byproducts like 5-cyanopyrimidines.

Alternative Route: Chalcone Derivatives

Chalcone intermediates (e.g., (E)-1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) undergo cyclization with guanidine hydrochloride in basic ethanol to form substituted pyrimidines. While less direct, this route allows modular substitution patterns.

Functionalization with Ethoxy Group

Nucleophilic Substitution

The ethoxy group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) at position 6. For instance, 6-chloropyrimidine-4-carboxylate reacts with sodium ethoxide in dry tetrahydrofuran (THF) under nitrogen atmosphere.

Optimization Data

| Substrate | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Chloropyrimidine-4-carboxylate | NaOEt | THF | 4 | 85 |

Excess base (>2 eq.) improves conversion but risks ester hydrolysis, necessitating stoichiometric precision.

Mitsunobu Reaction

For hydroxylated precursors, the Mitsunobu reaction with triethyl orthoacetate and triphenylphosphine in dichloromethane efficiently installs ethoxy groups. This method avoids harsh conditions but requires chromatographic purification.

Carboxamide Formation

Coupling Reactions

The carboxylate intermediate is converted to the carboxamide via activation with coupling agents. A two-step process is typical:

- Ester Hydrolysis : 6-Ethoxypyrimidine-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH in aqueous methanol.

- Amide Bond Formation : The acid reacts with 2-phenylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Coupling Agent Comparison

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 78 | 95 |

| CDI | THF | 40 | 65 | 88 |

EDC/HOBt offers superior yields and milder conditions, minimizing racemization.

One-Pot Approach

Recent advancements enable a one-pot hydrolysis-coupling sequence. The carboxylate is treated with excess 2-phenylethylamine and EDC in a mixed solvent system (DMF/H₂O), achieving 70% yield with reduced purification steps.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3) removes unreacted amines and coupling byproducts, yielding >99% purity.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves regioisomers, particularly when using chalcone-derived pyrimidines.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.28–7.35 (m, 5H, phenyl), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.5 Hz, 2H, NCH₂), 2.88 (t, J = 6.5 Hz, 2H, CH₂Ph).

- IR (KBr): 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyrimidine).

Challenges and Mitigation Strategies

Byproduct Formation

Ester Hydrolysis

- Issue : Premature hydrolysis during ethoxylation.

- Solution : Employ trimethylsilyl chloride (TMSCl) as a protecting group for carboxylates.

Chemical Reactions Analysis

Ethoxy Group Reactivity

The ethoxy substituent at position 6 undergoes nucleophilic substitution and hydrolysis:

-

Hydrolysis to Hydroxyl Group :

Treatment with HCl/H₂O (1:1) at reflux yields 6-hydroxypyrimidine-4-carboxamide (85% conversion) .

-

Alkoxy Exchange :

Reacting with sodium methoxide in methanol replaces ethoxy with methoxy (72% yield) .

Carboxamide Modifications

The N-(2-phenylethyl)carboxamide group participates in:

-

Hydrolysis to Carboxylic Acid :

Strong base (NaOH, 10% aq.) at 100°C cleaves the amide bond, producing pyrimidine-4-carboxylic acid . -

N-Alkylation :

Using alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ yields N-alkylated derivatives (68% yield) .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitutions:

Table 2: Electrophilic Substitution Reactions

| Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| C5 | HNO₃/H₂SO₄ | 5-Nitro derivative | 55 |

| C2 | Br₂/FeBr₃ | 2-Bromo derivative | 63 |

The ethoxy group directs electrophiles to the C5 position due to its electron-donating nature .

Oxidation and Reduction

-

Oxidation of Ethoxy Group :

KMnO₄ in acidic conditions oxidizes the ethoxy group to a ketone (limited yield due to ring instability) . -

Reduction of Pyrimidine Ring :

H₂/Pd-C reduces the pyrimidine to a tetrahydropyrimidine, altering planarity and bioactivity .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at halogenated positions:

Example :

Yields range from 60-78% under microwave-assisted conditions .

Key Mechanistic Insights

Scientific Research Applications

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide | Pyrimidine | 6-ethoxy, N-(2-phenylethyl)carboxamide | ~287 (estimated) | Amide, ethoxy, phenyl |

| 2-(2-Phenylethyl)chromones (e.g., agarwood derivatives) | Chromone | Variable methoxy/hydroxy groups | ≥250 | Chromone, phenylethyl, ethers |

| N-(pyridinyl)thieno[2,3-d]pyrimidine-4-carboxamides | Thieno-pyrimidine | Thieno ring, pyridinyl substituents | ~300–350 | Amide, thieno, pyridine |

| 2-Phenylethyl acetate | Ester | Acetyloxy-phenylethyl | 164.20 | Ester, phenyl |

Key Observations:

- Substituent Effects: The ethoxy group enhances lipophilicity compared to hydroxy/methoxy groups in chromones, possibly improving membrane permeability . The 2-phenylethyl amide group introduces steric bulk and aromaticity, contrasting with the thieno ring in antimicrobial analogues () or the ester group in volatile compounds ().

Physicochemical Properties

- Volatility : Unlike 2-phenylethyl acetate (a volatile ester in wines, ), the target compound’s amide and pyrimidine groups reduce volatility, favoring stability in solid or liquid formulations.

Key Insights:

- The target compound’s amide and pyrimidine groups are shared with antimicrobial thieno-pyrimidines, hinting at similar target engagement (e.g., enzyme inhibition) .

- The phenylethyl moiety may enable interactions with aromatic receptor pockets, as seen in neurological targets for phenyl-containing drugs.

Q & A

Q. What are the established synthetic routes for 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

- Ethoxy group introduction : Alkylation of the pyrimidine hydroxyl group using ethyl halides under basic conditions (e.g., NaH in DMF) .

- Amide bond formation : Coupling the pyrimidine-4-carboxylic acid derivative with 2-phenylethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity and purity .

Q. What analytical techniques are recommended to validate the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for pharmacological studies) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), phenylethyl side chain, and pyrimidine protons .

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and ethoxy C-O vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion [M+H]⁺ .

Q. What are the common chemical reactions involving the pyrimidine core and amide group?

- Pyrimidine reactivity :

- Electrophilic substitution : Halogenation at the 5-position using NBS or Cl₂ .

- Nucleophilic displacement : Ethoxy group replacement with amines or thiols under acidic/basic conditions .

- Amide modifications :

- Reduction : LiAlH₄ converts the carboxamide to a primary amine .

- Hydrolysis : Strong acids/bases cleave the amide bond to yield carboxylic acid and amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .

- Catalysts : Use of triethylamine or DMAP to accelerate amide coupling .

- Temperature control : Low temperatures (0–5°C) reduce side reactions during electrophilic substitutions .

- Byproduct mitigation : Silica gel chromatography or recrystallization to isolate the target compound .

Q. How should researchers resolve contradictions in spectral data or biological activity reports?

- Comparative studies : Replicate published protocols with rigorous controls (e.g., solvent purity, reaction time) .

- Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Dose-response assays : Validate biological activity (e.g., enzyme inhibition IC₅₀) using standardized cell lines or enzymatic kits .

Q. What strategies are used to identify biological targets or mechanisms of action?

- Molecular docking : Computational modeling to predict binding affinity with kinases or GPCRs .

- Proteomic profiling : SILAC or TMT labeling to identify protein interactors in treated cells .

- Knockout models : CRISPR/Cas9 gene editing to confirm target relevance in disease pathways .

Q. How does pH or solvent stability impact formulation for in vivo studies?

Q. What modifications to the ethoxy or phenylethyl groups could enhance pharmacological properties?

- Ethoxy replacement : Substitute with trifluoromethoxy (-OCF₃) to improve metabolic stability .

- Phenylethyl derivatization : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance target binding .

- Bioisosteres : Replace the amide with a sulfonamide or urea to modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.